3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic compound that features prominently in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically involves multi-step organic synthesis techniques. A standard approach might include the following steps:
Starting Materials: : The process begins with commercially available starting materials such as 3-methylbenzo[c][1,2,5]thiadiazole and 3-chlorobenzoyl chloride.
Reaction Conditions: : The key steps involve nucleophilic substitution and amidation reactions under controlled conditions. For instance, the synthesis might proceed via the activation of the benzoyl chloride with a suitable base like triethylamine, followed by the addition of the benzo[c][1,2,5]thiadiazole derivative.
Purification: : Purification methods, including recrystallization or column chromatography, are employed to isolate the desired product with high purity.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for yield and cost-effectiveness. Large-scale reactions might use continuous flow reactors to maintain consistent reaction conditions and improve safety and efficiency. Solvent recycling and the use of green chemistry principles can also be implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound is capable of undergoing various chemical reactions, such as:
Oxidation: : Introducing oxidizing agents can lead to the formation of more complex derivatives.
Reduction: : Reducing conditions might target the nitro or amide groups to yield amines or alcohols.
Substitution: : Halogen substituents like chlorine can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: : Amines, thiols, and other nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation Products: : Oxidized derivatives containing hydroxyl or carbonyl groups.
Reduction Products: : Amines or alcohols depending on the reduction pathway.
Substitution Products: : Compounds with nucleophilic groups replacing the chlorine atom.
Scientific Research Applications
3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide finds use in various domains:
Chemistry: : It serves as a building block in the synthesis of more complex molecules for material science and organic electronics.
Biology: : Investigated for its potential as a bioactive molecule, affecting enzymatic pathways or cellular processes.
Medicine: : Explored for therapeutic applications, possibly acting as a lead compound in drug development for targeting specific biological pathways.
Industry: : Its unique properties might be harnessed in the development of advanced materials, including polymers or surface coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves:
Molecular Targets: : Interaction with specific enzymes, receptors, or nucleic acids.
Pathways Involved: : Potential pathways include inhibition of enzyme activity or modulation of signal transduction pathways, leading to desired biological effects.
Comparison with Similar Compounds
Uniqueness and Comparison
Compared to other similar compounds, 3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide stands out due to:
Substituent Effects: : The presence of the 3-chloro and 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole groups can significantly alter its reactivity and biological activity.
Solubility and Stability: : These properties might differ from other related compounds, affecting its practical applications.
List of Similar Compounds
3-chloro-N-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
N-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-chlorobenzamide
Properties
IUPAC Name |
3-chloro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-19-14-7-2-3-8-15(14)20(24(19,22)23)10-9-18-16(21)12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVQRVRKPKXNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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